molecular formula C11H16F3NO4 B13544006 (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid CAS No. 2242748-01-0

(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13544006
CAS No.: 2242748-01-0
M. Wt: 283.24 g/mol
InChI Key: BQBZFVBNWIBSHC-BQBZGAKWSA-N
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Description

(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid is a compound that features a pyrrolidine ring substituted with a tert-butoxycarbonyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One method involves the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale flow microreactor systems to maximize efficiency and sustainability. These systems allow for continuous production, reducing waste and energy consumption compared to batch processes .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

(2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism by which (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The tert-butoxycarbonyl and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting the activity of the target molecules . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-1-(Tert-butoxycarbonyl)-3-methylpyrrolidine-2-carboxylic acid: Similar structure but with a methyl group instead of a trifluoromethyl group.

    (2S,3S)-1-(Tert-butoxycarbonyl)-3-ethylpyrrolidine-2-carboxylic acid: Similar structure but with an ethyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (2S,3S)-1-(Tert-butoxycarbonyl)-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid imparts unique properties such as increased lipophilicity and metabolic stability compared to similar compounds with different substituents . This makes it particularly valuable in drug development and other applications where these properties are desirable .

Properties

CAS No.

2242748-01-0

Molecular Formula

C11H16F3NO4

Molecular Weight

283.24 g/mol

IUPAC Name

(2S,3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(trifluoromethyl)pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C11H16F3NO4/c1-10(2,3)19-9(18)15-5-4-6(11(12,13)14)7(15)8(16)17/h6-7H,4-5H2,1-3H3,(H,16,17)/t6-,7-/m0/s1

InChI Key

BQBZFVBNWIBSHC-BQBZGAKWSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]([C@H]1C(=O)O)C(F)(F)F

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C(F)(F)F

Origin of Product

United States

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